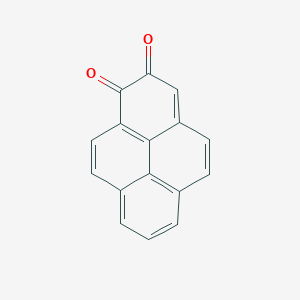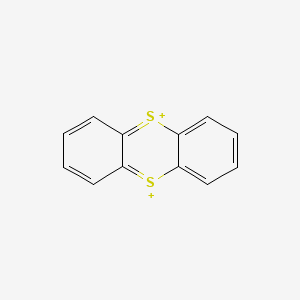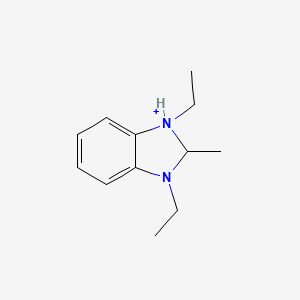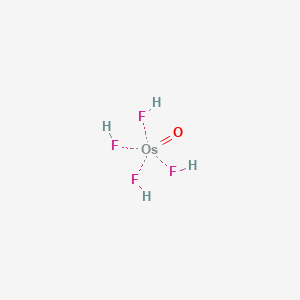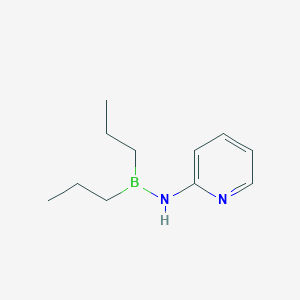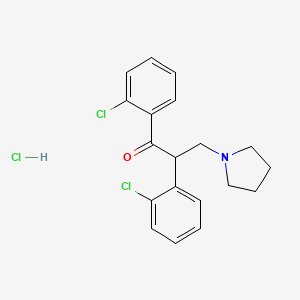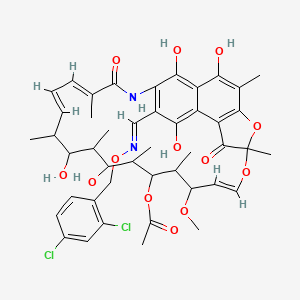
3-Formylrifamycin SB O-(2,4-dichlorobenzyl)oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Formylrifamycin SB O-(2,4-dichlorobenzyl)oxime is a derivative of rifamycin, a class of antibiotics known for their potent activity against a variety of bacterial infections. This compound is particularly notable for its structural modifications, which enhance its pharmacological properties and broaden its spectrum of activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formylrifamycin SB O-(2,4-dichlorobenzyl)oxime typically involves the modification of the rifamycin backbone. The process begins with the formation of 3-Formylrifamycin SV, which is then subjected to oximation with O-(2,4-dichlorobenzyl)hydroxylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, with the temperature maintained at around 25-30°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets pharmaceutical standards. The reaction conditions are carefully monitored and optimized to maximize yield and minimize impurities.
化学反应分析
Types of Reactions
3-Formylrifamycin SB O-(2,4-dichlorobenzyl)oxime undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The dichlorobenzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 3-Carboxyrifamycin SB O
属性
CAS 编号 |
41970-84-7 |
|---|---|
分子式 |
C45H52Cl2N2O13 |
分子量 |
899.8 g/mol |
IUPAC 名称 |
[(9E,19E,21E)-26-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C45H52Cl2N2O13/c1-20-11-10-12-21(2)44(57)49-35-29(18-48-60-19-27-13-14-28(46)17-30(27)47)39(54)32-33(40(35)55)38(53)25(6)42-34(32)43(56)45(8,62-42)59-16-15-31(58-9)22(3)41(61-26(7)50)24(5)37(52)23(4)36(20)51/h10-18,20,22-24,31,36-37,41,51-55H,19H2,1-9H3,(H,49,57)/b11-10+,16-15+,21-12+,48-18+ |
InChI 键 |
HHDQKHDVAIVVHN-RLUKWPAWSA-N |
手性 SMILES |
CC1/C=C/C=C(/C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/OCC5=C(C=C(C=C5)Cl)Cl)\C |
规范 SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NOCC5=C(C=C(C=C5)Cl)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


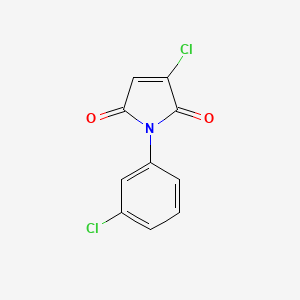
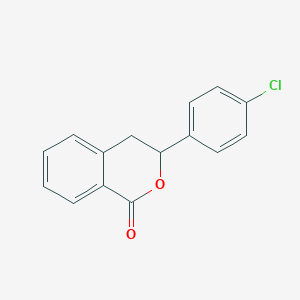
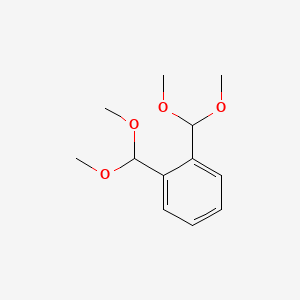
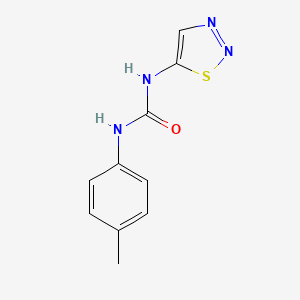
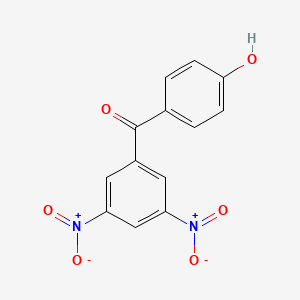
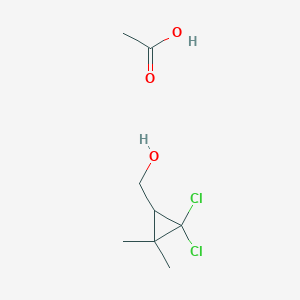
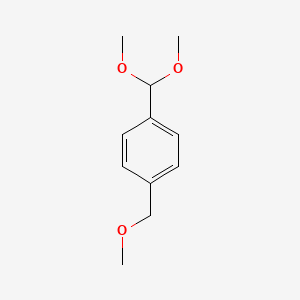
![N-(3-Methylbut-2-en-1-yl)-1H-imidazo[4,5-b]pyridin-7-amine](/img/structure/B14662921.png)
